2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole
Description
The Pyrrole (B145914) Nucleus as a Versatile Synthetic Synthon and Structural Motif
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry, celebrated for its prevalence in nature and its utility as a versatile building block in synthesis. It forms the core of many biologically crucial molecules, including heme, chlorophyll, and vitamin B12, underscoring its fundamental role in life processes. In the realm of synthetic chemistry, the pyrrole nucleus serves as a valuable synthon—a molecular fragment that can be strategically incorporated into larger, more complex structures. Its electron-rich nature makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions, allowing for a wide range of functionalization. pearson.compharmaguideline.com This reactivity, coupled with the ability to participate in various cycloaddition reactions, has led to the development of numerous synthetic methodologies for creating diverse pyrrole derivatives. wikipedia.orgthieme-connect.com
Academic Significance of Fluorinated Organic Scaffolds in Advanced Chemical Synthesis
The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical synthesis, particularly in the design of bioactive compounds. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby modulating binding interactions with biological targets. dntb.gov.ua Consequently, fluorinated organic scaffolds are of immense academic and industrial interest, driving the development of novel fluorination methods and the synthesis of new fluorinated building blocks.
Contextualizing 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole within Modern Organic Synthesis and Transformational Chemistry
The compound this compound emerges at the intersection of these two significant areas of chemical research. It embodies a synthetically accessible yet structurally rich scaffold, combining the versatile pyrrole core with two distinct aryl substituents. The N-phenyl group influences the electronic properties and steric environment of the pyrrole ring, while the 2-(4-fluorophenyl) group introduces the strategic element of fluorination. This specific combination of moieties makes it a valuable substrate for exploring new chemical transformations and a potential precursor in the synthesis of more complex molecules with tailored properties. Its structure is relevant in the context of developing novel materials with specific electronic properties and as a scaffold in medicinal chemistry for the generation of new therapeutic agents. itmedicalteam.plscholarscentral.com
Theoretical Foundations Underpinning Pyrrole Reactivity and Electronic Structure
The chemical behavior of pyrrole and its derivatives is dictated by its electronic structure. Pyrrole is an aromatic compound, adhering to Hückel's rule with a cyclic, planar arrangement of p-orbitals containing 6 π-electrons. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, leading to a significant delocalization of electron density over the five-membered ring. This delocalization makes the carbon atoms of the pyrrole ring electron-rich and, therefore, more reactive towards electrophiles than the carbons in benzene. pearson.com
Physicochemical and Spectroscopic Properties of this compound
The specific arrangement of atoms and functional groups in this compound gives rise to a unique set of physical and spectroscopic characteristics. These properties are essential for its identification, characterization, and for predicting its behavior in various chemical environments.
| Property | Value |
| Molecular Formula | C₁₆H₁₂FN |
| Molecular Weight | 237.27 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and acetone. |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.50 (m, 9H, Ar-H), 6.85 (t, J = 2.2 Hz, 1H, pyrrole-H), 6.35 (t, J = 2.2 Hz, 1H, pyrrole-H), 6.30 (t, J = 2.2 Hz, 1H, pyrrole-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5 (d, ¹JCF = 245 Hz), 140.0, 133.0, 130.0 (d, ³JCF = 8 Hz), 129.5, 128.5, 127.0, 125.0, 122.0, 116.0 (d, ²JCF = 22 Hz), 110.0 |
| IR (KBr) | ν 3100-3000 (aromatic C-H stretch), 1600, 1500 (aromatic C=C stretch), 1220 (C-F stretch) cm⁻¹ |
| Mass Spectrometry (EI) | m/z 237 (M⁺), 160, 133, 77 |
Synthesis of this compound
The synthesis of polysubstituted pyrroles like this compound can be achieved through several established methodologies in organic chemistry. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution pattern, and reaction efficiency. The most common and applicable methods for this target molecule include the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and the Van Leusen pyrrole synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. organic-chemistry.orgwikipedia.orgresearchgate.netresearchgate.net For the synthesis of this compound, the requisite 1,4-dicarbonyl precursor would be 1-(4-fluorophenyl)-4-phenylbutane-1,4-dione.
The reaction proceeds by the initial formation of a hemiaminal between the amine and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrrole ring. wikipedia.org The reaction conditions are generally mild, though they can sometimes require elevated temperatures. researchgate.net
Reaction Scheme:
Reactants and Reagents:
1-(4-fluorophenyl)-4-phenylbutane-1,4-dione
Aniline (C₆H₅NH₂)
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
Solvent (e.g., ethanol, toluene)
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a multi-component reaction that provides access to a wide variety of substituted pyrroles. wikipedia.orgthieme-connect.com The classical Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgpharmaguideline.com This method is particularly useful for preparing pyrroles with multiple substituents.
To synthesize this compound via a modified Hantzsch approach, one could envision the reaction between an enamine derived from a β-ketoester and aniline, with an appropriate α-haloketone. The reaction mechanism involves the initial formation of an enamine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination steps lead to the formation of the pyrrole ring. wikipedia.org
Reaction Scheme:
Reactants and Reagents:
A suitable β-dicarbonyl compound
Aniline
An α-halo ketone bearing the 4-fluorophenyl group
Base or acid catalyst depending on the specific variation of the synthesis
Van Leusen Pyrrole Synthesis
The Van Leusen pyrrole synthesis is a powerful method for constructing the pyrrole ring, particularly for 3,4-disubstituted pyrroles, but can be adapted for other substitution patterns. nih.govresearchgate.netmdpi.comnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an activated alkene (a Michael acceptor) in the presence of a base. nih.gov
For the synthesis of the target compound, a potential route could involve the reaction of an enone bearing the phenyl and 4-fluorophenyl groups with TosMIC. The reaction proceeds via a Michael addition of the deprotonated TosMIC to the enone, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the pyrrole ring. nih.gov
Reaction Scheme:
Reactants and Reagents:
An appropriate α,β-unsaturated ketone or imine
Tosylmethyl isocyanide (TosMIC)
A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)
An appropriate solvent (e.g., DMSO, THF)
Chemical Reactivity and Role in Transformational Chemistry
The reactivity of this compound is governed by the electronic nature of the pyrrole ring and the influence of its substituents. The electron-rich pyrrole core is predisposed to electrophilic aromatic substitution, and the positions of attack are directed by the existing substituents.
Given these considerations, electrophilic substitution reactions on this compound are expected to occur, with the regioselectivity being a subtle interplay of steric and electronic factors.
As a synthetic intermediate, this compound can serve as a platform for the introduction of further functional groups, leading to the construction of more complex molecular architectures. For instance, the pyrrole ring can be subjected to Vilsmeier-Haack formylation, acylation, or halogenation to introduce new functional handles. These functionalized derivatives can then be utilized in cross-coupling reactions or other transformations to build up molecular complexity. The presence of the fluorophenyl moiety is particularly significant, as it can be a key pharmacophore in the design of new drug candidates. ontosight.ainih.gov
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-phenylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN/c17-14-10-8-13(9-11-14)16-7-4-12-18(16)15-5-2-1-3-6-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLMDKJYVBWHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 2 4 Fluorophenyl 1 Phenyl 1h Pyrrole
Catalytic Approaches to Pyrrole (B145914) Ring Formation
The construction of the pyrrole ring via catalytic methods offers significant advantages over classical synthetic routes, including higher efficiency, milder reaction conditions, and greater functional group tolerance. These approaches can be broadly categorized into transition metal-catalyzed, organocatalytic, and electro/photocatalytic methodologies.
Transition Metal-Catalyzed Cyclization Strategies
Transition metals have proven to be powerful catalysts for the construction of complex heterocyclic systems. Palladium, copper, and iron catalysts, in particular, have been extensively explored for the synthesis of substituted pyrroles.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in multicomponent reactions (MCRs) provides a powerful tool for the rapid assembly of complex molecules from simple precursors. A plausible palladium-catalyzed multicomponent approach to 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole could involve the coupling of an aryl iodide, carbon monoxide, and an alkyne-tethered imine. While a direct synthesis of the target molecule via this specific route is not extensively documented, related syntheses of fused-ring pyrroles have been successfully achieved. For instance, Pd(PtBu3)2 has been shown to catalyze the coupling of (hetero)aryl iodides with two equivalents of carbon monoxide and alkyne-tethered imines to form polycyclic pyrroles through the in-situ generation and subsequent intramolecular cycloaddition of Münchnones nih.gov. This strategy highlights the potential for developing a similar intermolecular multicomponent reaction for the synthesis of this compound.
A hypothetical palladium-catalyzed four-component reaction could involve an aniline (phenylamine), a 4-fluorophenyl-containing building block, and two other components that would ultimately form the pyrrole ring. Research into sequentially palladium-catalyzed four-component syntheses of other heterocyclic systems, such as biaryl-substituted isoxazoles, demonstrates the feasibility of such complex one-pot transformations mdpi.com.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Potential Product | Reference |
| Phenylamine | 1-(4-fluorophenyl)-2-propyn-1-ol | Aryl halide | Pd(OAc)₂ / Ligand | This compound derivative | Concept derived from related multicomponent reactions |
| Phenylboronic acid | 2-halopyrrole derivative | 4-Fluorophenylboronic acid | Pd catalyst | This compound | Based on Suzuki-Miyaura cross-coupling principles semanticscholar.org |
Copper catalysis offers a cost-effective and efficient alternative to palladium for the synthesis of N-heterocycles. Copper-catalyzed annulation reactions are particularly well-suited for the construction of the pyrrole ring. A potential route to this compound could involve the copper-catalyzed coupling of a β-enamino ketone or ester with a suitable alkyne. Cu(I)-catalyzed oxidative cyclization of β-enamino ketones or esters with alkynoates in the presence of oxygen has been demonstrated as a straightforward method for the synthesis of polysubstituted pyrroles rsc.org.
Another promising approach is the copper-catalyzed [4+1] annulation of primary amines with ynamide-derived buta-1,3-diynes, which has been shown to produce 2,5-diamido bearing N-aryl/alkyl pyrroles in excellent yields rsc.org. Adapting this methodology by using aniline and a suitably substituted diyne could provide a direct pathway to the target molecule. Furthermore, copper-catalyzed asymmetric annulation of yne-allylic esters with arylamines has been developed to access axially chiral arylpyrroles, showcasing the versatility of copper catalysis in pyrrole synthesis nih.gov.
| Starting Material 1 | Starting Material 2 | Catalyst | Reaction Type | Potential for Target Synthesis |
| β-enamino ketone | 4-Fluorophenylacetylene | CuI / O₂ | Oxidative Cyclization | High |
| Aniline | Substituted buta-1,3-diyne | Cu(II) salt | [4+1] Annulation | Moderate to High |
| Yne-allylic ester | Aniline | Cu(I) / Chiral Ligand | Asymmetric Annulation | Potentially adaptable for racemic synthesis |
The use of iron, an earth-abundant and non-toxic metal, as a catalyst in organic synthesis aligns with the principles of green chemistry. Iron catalysts have been successfully employed in the synthesis of N-substituted pyrroles. A particularly relevant method is the iron-catalyzed Paal-Knorr condensation. An efficient and general cascade synthesis of pyrroles from nitroarenes using an acid-tolerant homogeneous iron catalyst has been reported. This process involves the initial transfer hydrogenation of the nitroarene to an aniline, followed by an acid-catalyzed Paal-Knorr condensation with a 1,4-dicarbonyl compound nih.gov. To synthesize this compound, one could envision the reaction of aniline (generated in situ from nitrobenzene) with a 1-(4-fluorophenyl)-1,4-dicarbonyl precursor.
Furthermore, a well-defined, air-stable molecular iron(0) complex has been utilized for the synthesis of highly regiospecific substituted pyrroles, demonstrating broad applicability and tolerance of various functional groups dntb.gov.ua.
| Reactant 1 | Reactant 2 | Catalyst System | Key Features | Reference |
| Nitrobenzene | 1-(4-fluorophenyl)-butane-1,4-dione | Homogeneous Iron Catalyst / Formic Acid | Cascade reaction, green reductant | nih.gov |
| Aniline | 1-(4-fluorophenyl)-butane-1,4-dione | Molecular Iron(0) Complex | High regiospecificity, functional group tolerance | dntb.gov.ua |
| 1-(N-Arylpyrrol-2-yl)ethanone O-acetyl oximes | N/A | Iron catalyst | Intramolecular C-N cyclization | Not directly applicable, but shows iron's utility in C-N bond formation mdpi.com |
Organocatalytic Pathways for Pyrrole Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. The Paal-Knorr synthesis of pyrroles is amenable to organocatalysis. Natural organic acids, such as saccharin, have been shown to be effective catalysts for the condensation of 1,4-dicarbonyl compounds with primary amines organic-chemistry.org. For the synthesis of this compound, the reaction would involve the condensation of a 1-(4-fluorophenyl)-1,4-dicarbonyl compound with aniline, catalyzed by a suitable organic acid or amine. Proline has also been demonstrated as a convenient catalyst for the Paal-Knorr synthesis of highly substituted pyrroles nih.gov.
Multicomponent reactions under organocatalysis also provide a viable route. For instance, a domino three-component reaction of aldehydes, (Z)-β,β-bromo-nitroalkenes, and amines in the presence of an organocatalyst can yield 3,4-disubstituted pyrroles wikipedia.org. While not a direct route to the target molecule, this illustrates the potential of organocatalytic multicomponent strategies.
| Reaction Type | Catalyst | Reactant 1 | Reactant 2 | Advantages |
| Paal-Knorr Condensation | Saccharin | 1-(4-fluorophenyl)-butane-1,4-dione | Aniline | Metal-free, mild conditions organic-chemistry.org |
| Paal-Knorr Condensation | Proline | 1-(4-fluorophenyl)-butane-1,4-dione | Aniline | Readily available catalyst nih.gov |
| Three-component reaction | N-methylimidazole | Primary amine, acetylene dicarboxylates, propiolates | N/A | High efficiency, room temperature |
Photocatalytic and Electrocatalytic Methodologies for Pyrrole Synthesis
Photocatalysis and electrocatalysis represent modern, sustainable approaches to organic synthesis, utilizing light or electricity, respectively, to drive chemical transformations. These methods often proceed under mild conditions and can enable unique reaction pathways.
The electrochemical synthesis of polysubstituted pyrroles has been achieved through the oxidative annulation of primary amines with aldehydes or ketones semanticscholar.org. An electrochemical approach to this compound could potentially involve the reaction of aniline with a suitable 4-fluorophenyl-containing precursor under electrochemical conditions.
Visible-light photocatalysis has been employed for the conversion of enamines into various products, which could be adapted for pyrrole synthesis. A photocatalytic Hantzsch-type synthesis could be envisioned where a photogenerated radical intermediate reacts to form the pyrrole ring. While specific examples for the target molecule are limited, the general principles of photocatalysis and electrocatalysis offer exciting avenues for future research in the synthesis of this compound.
| Methodology | Key Features | Potential Precursors for Target Synthesis | Reference |
| Electrocatalysis | Mild conditions, avoids harsh reagents | Aniline, 4-fluorophenyl-substituted carbonyl compound | semanticscholar.org |
| Photocatalysis | Utilizes visible light, sustainable | Enamine derived from a 4-fluorophenyl ketone, α-haloketone | Concept based on photocatalytic principles |
Mechanistic Insights into the Cycloaddition Reactions Leading to the Pyrrole Core
Cycloaddition reactions are among the most efficient and atom-economical methods for constructing cyclic compounds, as they allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step. nih.gov For the synthesis of the pyrrole core of this compound, several cycloaddition strategies can be envisioned, each with distinct mechanistic pathways.
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful strategy for constructing five-membered heterocycles like pyrroles. nih.gov This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). In the context of synthesizing the target molecule, the N-phenyl moiety can be incorporated through various precursors that generate a suitable 1,3-dipole, such as an azomethine ylide.
Recent advances in photoredox catalysis have enabled the generation of azomethine ylides from readily available starting materials like N-aryl glycine esters under mild conditions. rsc.orgrsc.org In a typical mechanism, a photocatalyst, upon excitation by visible light, facilitates the formation of the azomethine ylide from the N-phenyl glycine derivative. This reactive intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as a 4-fluorophenyl-substituted activated alkene, to form the pyrrolidine ring, which subsequently aromatizes to the pyrrole. rsc.org
Another prominent [3+2] cycloaddition method is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govnih.gov This reaction involves the base-mediated cycloaddition of TosMIC to an electron-deficient alkene, such as a chalcone derivative. For the synthesis of this compound, a plausible pathway would involve the reaction of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one with TosMIC, followed by the introduction of the N-phenyl group in a subsequent step, or by using a modified approach with an N-phenylated substrate. The reaction proceeds through the formation of a dihydro-pyrrole intermediate which then eliminates the tosyl group to yield the aromatic pyrrole ring. mdpi.com
| [3+2] Cycloaddition Strategy | Key Reagents | Mechanistic Feature | Potential Advantage |
| Photocatalytic Annulation | N-aryl glycinates, substituted alkenes, photocatalyst | Radical-mediated generation of azomethine ylide | Mild, redox-neutral conditions, high atom economy rsc.orgrsc.org |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), α,β-unsaturated carbonyls | Nucleophilic addition followed by cyclization and elimination | Operational simplicity, broad substrate scope nih.govnih.gov |
| Azomethine Ylide Cycloaddition | N-substituted amino esters, electron-deficient alkynes | Generation of ylide for reaction with dipolarophile | Access to highly functionalized pyrroles |
Condensation reactions provide a classical yet highly effective route to pyrroles. The most prominent example is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgnih.gov To synthesize this compound via this method, the required precursors would be 1-(4-fluorophenyl)-4-phenylbutane-1,4-dione and aniline.
The mechanism of the Paal-Knorr synthesis begins with the nucleophilic attack of the amine (aniline) on one of the carbonyl groups of the dione, forming a hemiaminal. organic-chemistry.org Subsequent dehydration leads to an imine, which tautomerizes to an enamine. The enamine then undergoes an intramolecular cyclization by attacking the second carbonyl group. A final dehydration step yields the aromatic pyrrole ring. nih.gov While effective, this method's utility depends on the accessibility of the requisite 1,4-dicarbonyl compound.
Annulation reactions involving fluorinated substrates offer another direct route. For instance, a synthetic pathway could be adapted from methods used to prepare similar fluorinated pyrroles. google.comgoogle.com This might involve a multi-step, one-pot process starting with a fluorinated ketone derivative. A potential sequence could start with the reaction of a 4-fluorophenyl ketone with an appropriate C2 synthon, followed by a reductive cyclization or annulation step in the presence of an amine source. google.com The presence of the fluorine atom can influence the reactivity of the substrates, sometimes necessitating specific catalytic systems or reaction conditions. dntb.gov.ua
| Condensation/Annulation Strategy | Key Precursors | Reaction Type | Key Mechanistic Steps |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine | Condensation | Imine/enamine formation, intramolecular cyclization, dehydration organic-chemistry.org |
| Hantzsch Pyrrole Synthesis | α-halo ketone, β-ketoester, ammonia (B1221849)/amine | Condensation | Formation of aminoketone and enamine intermediates, cyclization semanticscholar.org |
| Hydrogenation Cyclization | Fluorinated keto-nitrile derivative, Pd-C catalyst | Annulation | Substitution reaction followed by catalytic hydrogenation and cyclization google.com |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. conicet.gov.ar The synthesis of pyrrole derivatives is an area where these principles have been increasingly applied to improve sustainability. researchgate.net
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. semnan.ac.ir Solvent-free, or solid-state, reactions offer a compelling alternative. researchgate.net Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has emerged as a particularly effective technique for synthesizing pyrroles. cwejournal.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and higher product purity by promoting efficient energy transfer directly to the reacting molecules. mdpi.com
For the synthesis of this compound, a Paal-Knorr or Clauson-Kaas reaction could be performed by mixing the reactants with a solid acidic support, such as silica gel or montmorillonite K10 clay, and irradiating the mixture with microwaves. cwejournal.orgbeilstein-journals.org This approach avoids the need for high-boiling point solvents and simplifies product isolation. semnan.ac.ir
| Technique | Catalyst/Support | Typical Reaction Time | Yield (%) | Reference |
| Microwave Irradiation | Iodine | < 10 min | High | mdpi.com |
| Microwave Irradiation | Basic Alumina | 7-8 min | 73-92 | cwejournal.org |
| Grinding/Milling | None or catalytic acid | Short | High | conicet.gov.arresearchgate.net |
| Solid Support | Silica Sulfuric Acid | 10-30 min | 85-95 | beilstein-journals.org |
The development of catalysts that are efficient, selective, and environmentally benign is central to green synthesis. For pyrrole synthesis, there has been a shift towards using non-toxic, recoverable, and highly active catalytic systems. Sustainable catalysts such as iridium complexes have been used for pyrrole synthesis from renewable resources like secondary alcohols and amino alcohols, which can be derived from lignocellulosic feedstocks. nih.govresearchgate.nettcsedsystem.edu These reactions proceed via a deoxygenating condensation process, releasing hydrogen gas as the only byproduct. tcsedsystem.edu
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net Reactions with high atom economy, such as cycloadditions and addition reactions, are inherently less wasteful.
The [3+2] cycloaddition pathways discussed for synthesizing the pyrrole core are excellent examples of atom-economical reactions, as all or most of the atoms from the 1,3-dipole and the dipolarophile are incorporated into the product. rsc.org In contrast, condensation reactions like the Paal-Knorr synthesis have a lower atom economy because they produce stoichiometric byproducts, such as water.
| Synthetic Route | Reaction Type | Theoretical Atom Economy | Key Byproducts |
| [3+2] Cycloaddition | Addition/Cyclization | Often >90% | Minimal or catalytic |
| Paal-Knorr Synthesis | Condensation | ~80-90% | Water (2 equivalents) |
| Hantzsch Synthesis | Condensation | Variable, often lower | Water, salts |
| Van Leusen Synthesis | Cycloaddition/Elimination | Moderate | Toluene-p-sulfinic acid, water |
Regioselective and Stereoselective Control in Pyrrole Ring Construction
Achieving precise control over the substitution pattern (regioselectivity) on the pyrrole core is paramount for accessing specific isomers like this compound. While the target molecule is achiral, the principles of stereoselective synthesis are crucial for creating more complex, chiral pyrrole-containing structures.
Regioselective Synthesis:
The regiochemical outcome of pyrrole synthesis is largely dictated by the chosen synthetic route and the nature of the starting materials.
Paal-Knorr Synthesis : This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.com The regioselectivity is inherently controlled by the structure of the dicarbonyl precursor. For the target compound, a potential route involves the reaction of 1-(4-fluorophenyl)-1,4-butanedione with aniline. The primary challenge often lies in the regioselective synthesis of the unsymmetrical dicarbonyl starting material. Various catalysts, including Lewis acids and, more recently, heterogeneous catalysts like aluminas, have been employed to improve reaction efficiency under milder conditions. researchgate.netmdpi.com
Hantzsch Synthesis : The Hantzsch synthesis traditionally involves the reaction of a β-ketoester, an α-haloketone, and an amine. wikipedia.orgpharmaguideline.com The substitution pattern of the final pyrrole is determined by the specific reactants used. Advanced modifications, such as a visible-light-mediated Hantzsch synthesis, have been developed for preparing 2,5-diaryl-substituted pyrroles under ambient conditions. organic-chemistry.org This method uses a photosensitizer to generate radical intermediates, offering a green and efficient alternative to traditional high-temperature conditions. organic-chemistry.org
Van Leusen [3+2] Cycloaddition : The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with a Michael acceptor, such as an α,β-unsaturated ketone or nitrile. nih.govmdpi.com This [3+2] cycloaddition is a powerful and regioselective method for creating 3,4-disubstituted or other polysubstituted pyrroles. nih.govresearchgate.net The regioselectivity is directed by the initial Michael addition of the deprotonated TosMIC to the electron-deficient alkene.
Modern Catalytic Methods : Transition metal catalysis offers exceptional control over regioselectivity. A Palladium(II)-catalyzed oxidative three-component cascade reaction of amines, alkyne esters, and alkenes provides direct access to diverse 2,3,4-trisubstituted pyrroles with high regioselectivity. acs.org Similarly, stepwise strategies, such as the regioselective iododesilylation of a bis(trimethylsilyl)-pyrrole followed by a Suzuki coupling reaction, allow for the precise and sequential introduction of different substituents at the C2 and C5 positions. researchgate.net
Table 1: Comparison of Regioselective Pyrrole Synthesis Methodologies
| Method | Reactants | Regiocontrol Mechanism | Key Advantages |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound + Amine | Pre-defined in dicarbonyl structure | Simplicity, well-established rgmcet.edu.in |
| Hantzsch Synthesis | β-Ketoester + α-Haloketone + Amine | Determined by reactant combination | Access to variously substituted pyrroles wikipedia.org |
| Van Leusen Synthesis | TosMIC + Michael Acceptor | Governed by Michael addition step | High regioselectivity, mild conditions nih.gov |
| Pd(II)-Catalyzed Cascade | Amine + Alkyne Ester + Alkene | Controlled by catalytic cycle intermediates | High efficiency and functional group tolerance acs.org |
| Stepwise Functionalization | Substituted Pyrrole Precursor | Sequential, directed reactions | Precise control over substitution pattern researchgate.net |
Stereoselective Control:
While this compound itself lacks stereocenters, the development of stereoselective methods is a frontier in pyrrole chemistry, particularly for synthesizing chiral pyrrolidines or axially chiral biaryls containing a pyrrole ring.
Catalytic Asymmetric Synthesis : Organocatalysis has enabled the atroposelective construction of axially chiral aryl-pyrroles. rsc.org Using a chiral phosphoric acid combined with a Lewis acid, 1,4-diketones can react with aromatic amines to yield chiral pyrroles with high enantioselectivity. rsc.org
Substrate-Controlled Diastereoselectivity : In reactions where a chiral center is already present in a reactant, it can direct the stereochemical outcome of the pyrrole ring formation or its subsequent modification. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity to yield functionalized pyrrolidines with multiple new stereocenters. nih.gov
Synthetic Efficiency and Scalability Considerations for Research Applications
For the practical application of this compound in research and development, the efficiency of its synthesis and the potential for scaling up production are critical factors. Modern synthetic strategies prioritize high yields, operational simplicity, atom economy, and the use of sustainable and reusable catalysts.
Catalyst Efficiency and Reusability : Heterogeneous catalysts offer significant advantages in terms of scalability and sustainability. A cobalt-on-nitrogen-doped-graphite catalyst has been used for a cascade synthesis of pyrroles from nitroarenes. nih.gov This robust catalyst can be reused up to ten times without a significant loss of activity and the process can be run under solvent-free conditions, which is highly desirable for larger-scale synthesis. nih.gov Similarly, commercially available aluminas have proven to be low-cost, reusable catalysts for the Paal-Knorr synthesis, offering high yields in short reaction times. mdpi.com
Process Intensification :
Multicomponent and Cascade Reactions : These reactions combine several synthetic steps into a single operation without isolating intermediates, which significantly improves efficiency and reduces waste. nih.govtetrahedron-green-chem.com The cobalt-catalyzed synthesis of N-phenylpyrroles from nitroarenes and dicarbonyls is a prime example of a domino process that is efficient and has been demonstrated on a gram scale. nih.gov
Microwave-Assisted Synthesis : The use of microwave irradiation can drastically reduce reaction times from hours to minutes for classical reactions like the Paal-Knorr synthesis, often leading to improved yields and cleaner reaction profiles. rgmcet.edu.inrsc.org
Table 2: Efficiency and Scalability of Advanced Pyrrole Syntheses
| Strategy | Catalyst/Conditions | Typical Yields | Reaction Time | Scalability Features |
|---|---|---|---|---|
| Heterogeneous Catalysis | Reusable Co/NGr-C@SiO₂ nih.gov | Good to high | - | Reusable catalyst, solvent-free, gram-scale demonstrated nih.gov |
| Multicomponent Reaction | Ammonium niobium oxalate (ANO) tetrahedron-green-chem.com | Up to 93% | - | One-pot procedure, reusable catalyst, eco-friendly solvent tetrahedron-green-chem.com |
| Flow Chemistry | Continuous flow reactor | High | ~8 minutes | Rapid production, no intermediate isolation, easy scale-up wikipedia.org |
| Microwave-Assisted | Microwave irradiation | Good to excellent | 5-30 minutes | Drastically reduced reaction times, high efficiency rgmcet.edu.inrsc.org |
| Biocatalysis | Lipase in Ethanol mdpi.com | 70-90% | 24 hours | Green catalyst, mild conditions, promising scale-up results mdpi.com |
The selection of an optimal synthetic route for this compound for research purposes would involve balancing the need for regiochemical purity with considerations of cost, time, yield, and environmental impact. Advanced catalytic and intensified processes provide powerful tools to meet these objectives.
Reactivity and Transformational Chemistry of 2 4 Fluorophenyl 1 Phenyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring
Electrophilic aromatic substitution is a characteristic reaction of pyrroles, occurring more readily than in benzene. pearson.com For 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole, the C2 and C1 positions are substituted, directing incoming electrophiles to the C5, C3, or C4 positions. The C5 position is sterically and electronically favored for substitution due to its α-position relative to the nitrogen and the blockage at C2.
Halogenation Studies (Excluding Product Identification Data)
The halogenation of arylpyrroles is a well-established transformation. acs.org The reaction of this compound with common halogenating agents is anticipated to proceed preferentially at the C5 position. Mild reagents are often necessary to prevent polyhalogenation and polymerization, a common side reaction with highly reactive pyrrole rings. quimicaorganica.org The choice of halogenating agent and reaction conditions allows for controlled introduction of halogen atoms onto the pyrrole nucleus.
Table 1: Typical Halogenating Agents and Conditions for Pyrrole Derivatives
| Reagent | Halogen Introduced | Typical Conditions |
|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine | THF or CCl4, often at low temperatures (0°C to rt) |
| N-Chlorosuccinimide (NCS) | Chlorine | Acetonitrile or DMF, rt |
| Iodine (I2) with an oxidizing agent (e.g., HIO3) | Iodine | Ethanol or Dichloromethane, rt |
Nitration and Sulfonation Reaction Pathways
Nitration and sulfonation introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively, onto the pyrrole ring. These reactions typically require carefully controlled conditions to avoid degradation of the acid-sensitive pyrrole core.
Nitration: The nitration of N-substituted pyrroles generally occurs at the α-positions. For the target molecule, nitration is expected to occur at the C5 position. A common nitrating agent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride, which is milder than concentrated nitric acid/sulfuric acid mixtures that can cause polymerization.
Sulfonation: Sulfonation of pyrroles is often achieved using a sulfur trioxide-pyridine complex in a non-acidic solvent to prevent polymerization. quimicaorganica.org While some studies suggest sulfonation occurs at the C2 position, others indicate that under certain conditions, the C3-sulfonated product is favored. researchgate.net For this compound, substitution would likely be directed to the available C5 position.
Table 2: Reagents for Nitration and Sulfonation of Pyrroles
| Reaction | Reagent | Typical Conditions | Expected Position of Substitution |
|---|---|---|---|
| Nitration | Acetyl nitrate (HNO₃/Ac₂O) | Acetic anhydride, low temperature (-10°C to 0°C) | C5 |
| Nitration | Nitronium tetrafluoroborate (NO₂BF₄) | Acetonitrile or Sulfolane, low temperature | C5 |
| Sulfonation | Sulfur trioxide-pyridine complex (SO₃·py) | Pyridine or Dichloroethane, 0°C to rt | C5 |
Friedel-Crafts Acylation and Alkylation Reactions
Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. However, the high reactivity of the pyrrole ring makes it susceptible to polymerization in the presence of strong Lewis acids typically used in these reactions. stackexchange.com Therefore, milder catalysts and conditions are required.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the pyrrole ring. Due to the deactivation of the product by the electron-withdrawing acyl group, monoacylation is usually observed. For this compound, acylation is predicted to occur at the C5 position. Milder Lewis acids like zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) are often employed. pearson.com Organocatalytic methods using catalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have also been developed for the C-acylation of pyrroles. acs.orgsemanticscholar.org
Friedel-Crafts Alkylation: This reaction introduces an alkyl group. It is often more challenging to control than acylation, with risks of polyalkylation and carbocation rearrangements. mt.com The use of less reactive alkylating agents or specific catalytic systems is necessary. Enantioselective Friedel-Crafts alkylations of pyrroles have been achieved using chiral catalysts with α,β-unsaturated aldehydes or nitroalkenes as electrophiles. stackexchange.comprinceton.edu For the title compound, alkylation would be directed to the C5 position.
Table 3: Conditions for Friedel-Crafts Reactions on Pyrrole Systems
| Reaction Type | Electrophile | Catalyst/Reagent | Typical Solvent |
|---|---|---|---|
| Acylation | Acyl chloride (RCOCl) | Zn(OTf)₂·6H₂O, AlCl₃ (mild conditions) | Dichloromethane, Nitromethane |
| Acylation | Acid anhydride ((RCO)₂O) | DBN, Ti(IV) complexes | Acetonitrile, Toluene |
| Alkylation | Alkyl halide (R-X) | Mild Lewis acids (e.g., Bi(OTf)₃) | Dichloromethane |
Nucleophilic Additions and Substitutions on the Pyrrole Nucleus
The electron-rich nature of the pyrrole ring makes it inherently resistant to nucleophilic attack. Nucleophilic aromatic substitution (SₙAr) is uncommon unless the ring is activated by potent electron-withdrawing groups, such as nitro or sulfonyl groups. wikipedia.orgquimicaorganica.org For this compound, which lacks such activating groups, direct SₙAr on the pyrrole ring is not a favorable pathway.
However, intramolecular nucleophilic additions have been reported where an organolithium generated on a side chain attacks the pyrrole ring, leading to a dearomatizing cyclization. nih.govacs.orgresearchgate.net Such reactions create new fused-ring systems but require specific substrate geometries. In the absence of activating groups or a suitable intramolecular nucleophile, the pyrrole core of this compound is expected to be unreactive toward external nucleophiles.
Oxidative and Reductive Transformations of the Pyrrole System
Oxidative Transformations: The pyrrole ring is sensitive to oxidation, and the products depend heavily on the oxidant and reaction conditions. Strong oxidizing agents can lead to ring-opening and degradation. Milder oxidation can yield various products. For instance, oxidation of some alkylpyrroles in the presence of oxygen and nucleophiles can lead to substitution at the C3 position. nih.gov Photo-oxidation can result in the formation of pyrrolidinone derivatives. The presence of aryl substituents at the C1 and C2 positions may offer some stability to the ring, but controlled oxidation remains a synthetic challenge.
Reductive Transformations: The aromatic pyrrole ring can be reduced to the corresponding pyrrolidine. This transformation typically requires catalytic hydrogenation under pressure or the use of strong reducing agents. Heterogeneous catalysts like rhodium-on-alumina (Rh/Al₂O₃) or ruthenium-based catalysts have been effectively used for the hydrogenation of substituted pyrroles to pyrrolidines, often with high diastereoselectivity. acs.orgox.ac.ukresearchgate.net The complete reduction of this compound would yield the corresponding fully saturated pyrrolidine derivative. Partial hydrogenation to form a pyrroline is also a possible outcome with specific catalytic systems. ccspublishing.org.cn
Table 4: Common Reagents for Oxidation and Reduction of Pyrroles
| Transformation | Reagent/Catalyst | Product Type |
|---|---|---|
| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Pyrrolinones, ring-opened products |
| Oxidation | Molecular Oxygen (O₂) | Substituted pyrroles, dimers |
| Reduction | Hydrogen (H₂) with Rh/Al₂O₃ or Ru/C | Pyrrolidines |
Metalation and Subsequent Functionalization of the Pyrrole Ring
Metalation, the deprotonation of a C-H bond by a strong base, is a powerful strategy for the regioselective functionalization of aromatic heterocycles. For N-protected pyrroles, lithiation typically occurs at the C2 position. uwindsor.ca Since the C2 position in this compound is blocked, metalation with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) is expected to occur regioselectively at the C5 position. acs.org
The resulting 5-lithio-2-(4-fluorophenyl)-1-phenyl-1H-pyrrole is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups. This two-step sequence of metalation followed by electrophilic quench provides access to a diverse range of 5-substituted derivatives that are not easily accessible through direct electrophilic substitution. researchgate.netresearchgate.net This method is analogous to directed ortho-metalation (DoM) in benzene derivatives, where a directing group guides deprotonation to an adjacent position. wikipedia.orgorganic-chemistry.orgbaranlab.orgunblog.fr
Table 5: Functionalization of Pyrroles via C5-Metalation
| Base for Metalation | Electrophile (E+) | Functional Group Introduced (-E) |
|---|---|---|
| n-Butyllithium (n-BuLi) | Alkyl halide (R-X) | Alkyl (-R) |
| sec-Butyllithium (s-BuLi) / TMEDA | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Lithium diisopropylamide (LDA) | Aldehyde/Ketone (R₂C=O) | Hydroxyalkyl (-CR₂OH) |
| n-Butyllithium (n-BuLi) | Trimethylsilyl chloride (Me₃SiCl) | Trimethylsilyl (-SiMe₃) |
Cycloaddition Reactions Involving the Pyrrole Moiety
The aromatic character of the pyrrole ring generally renders it less reactive in cycloaddition reactions compared to non-aromatic dienes. However, under specific conditions, N-arylpyrroles can participate in such transformations, particularly with highly reactive dienophiles or through mechanisms that temporarily disrupt the aromaticity.
One notable example is the [4+2] cycloaddition (Diels-Alder reaction) of N-arylpyrroles with benzynes. nih.gov Benzynes, being highly strained and electrophilic intermediates, can engage with the pyrrole ring, which acts as the diene component. This reaction typically leads to the formation of bridged-ring amine structures. nih.gov In the case of this compound, the reaction with a benzyne, generated, for instance, from a diaryliodonium salt, would be expected to yield a complex polycyclic amine. The regioselectivity of this cycloaddition would be influenced by the electronic and steric effects of the substituents on both the pyrrole and the benzyne.
| Diene | Dienophile | Expected Product | Reaction Conditions |
| This compound | Benzyne | Bridged-ring amine | Generation of benzyne from a suitable precursor (e.g., diaryliodonium salt) |
Furthermore, 1,3-dipolar cycloaddition reactions represent another avenue for the functionalization of the pyrrole ring, although this is more common with pyrrole derivatives that can act as or form 1,3-dipoles, or with dipolarophiles that react with the pyrrole ring itself. nih.govwikipedia.org For instance, the reaction with azides or nitrile oxides could potentially lead to the formation of triazole or oxazole-fused heterocyclic systems, respectively, though such reactivity is highly dependent on the specific reaction conditions and the nature of the 1,3-dipole.
Derivatization Strategies on the Phenyl and Fluorophenyl Substituents (Excluding Product Identification Data)
The phenyl and fluorophenyl rings attached to the pyrrole core are susceptible to electrophilic aromatic substitution, a common strategy for the derivatization of aromatic compounds. The reactivity and regioselectivity of these substitutions are governed by the directing effects of the substituents already present on the rings.
For the N-phenyl group, the pyrrole ring attached to the nitrogen atom acts as a deactivating group due to its electron-withdrawing inductive effect, while its resonance effect is less pronounced. Therefore, electrophilic substitution on the N-phenyl ring is expected to be less facile than on unsubstituted benzene and would likely direct incoming electrophiles to the meta and para positions.
Conversely, on the 2-(4-fluorophenyl) ring, the fluorine atom is an ortho-, para-directing deactivator. The pyrrole ring at position 4 is also a substituent to be considered. The interplay between the fluorine and the pyrrole substituent will determine the precise location of electrophilic attack. Common electrophilic substitution reactions that could be employed for derivatization include nitration, halogenation, and Friedel-Crafts acylation. pearson.comlibretexts.orguci.edu
| Ring | Reaction | Reagents | Expected Position of Substitution |
| N-Phenyl | Nitration | HNO₃/H₂SO₄ | meta/para to the pyrrole substituent |
| N-Phenyl | Bromination | Br₂/FeBr₃ | meta/para to the pyrrole substituent |
| N-Phenyl | Acylation | RCOCl/AlCl₃ | meta/para to the pyrrole substituent |
| 2-(4-Fluorophenyl) | Nitration | HNO₃/H₂SO₄ | ortho to the fluorine atom |
| 2-(4-Fluorophenyl) | Bromination | Br₂/FeBr₃ | ortho to the fluorine atom |
| 2-(4-Fluorophenyl) | Acylation | RCOCl/AlCl₃ | ortho to the fluorine atom |
It is important to note that the reaction conditions for these substitutions would need to be carefully controlled to avoid undesired reactions on the more reactive pyrrole ring, which is highly susceptible to electrophilic attack, typically at the C5 position. pearson.comlibretexts.org
Investigation of Ring-Opening and Rearrangement Reactions
The pyrrole ring is generally stable; however, under certain conditions, ring-opening and rearrangement reactions can occur, often promoted by acid, base, or photochemical stimuli. For substituted pyrroles like this compound, these transformations could lead to the formation of diverse and structurally complex products.
Acid-catalyzed rearrangements of substituted pyrroles have been documented. nih.gov For instance, treatment with a strong acid could potentially lead to protonation of the pyrrole ring, initiating a cascade of events that might result in skeletal rearrangement. The specific outcome would be highly dependent on the reaction conditions and the stability of any intermediates formed. One plausible, though speculative, pathway could involve an acid-promoted isomerization of a 2-substituted pyrrole to a 3-substituted pyrrole. nih.gov
Photochemical rearrangements of pyrroles are also known, often proceeding through excited states to yield a variety of isomeric products. researchgate.net Irradiation of this compound could potentially induce a nih.govresearchgate.net-shift of one of the aryl groups, leading to the formation of a different constitutional isomer.
Ring-opening reactions of the pyrrole nucleus are less common but can be achieved under specific conditions, such as in the presence of strong nucleophiles or through oxidative cleavage. The resulting acyclic compounds could then serve as versatile intermediates for the synthesis of other molecules.
| Reaction Type | Conditions | Potential Outcome |
| Acid-Catalyzed Rearrangement | Strong acid (e.g., trifluoromethanesulfonic acid) | Isomerization to a 3-arylpyrrole derivative |
| Photochemical Rearrangement | UV irradiation | Isomeric pyrrole with altered substituent positions |
| Nucleophilic Ring-Opening | Strong nucleophile (e.g., organolithium reagent) | Formation of an acyclic amino-diene derivative |
| Oxidative Cleavage | Strong oxidizing agent (e.g., ozone) | Formation of acyclic carbonyl compounds |
The exploration of these reactivity patterns is crucial for unlocking the full synthetic potential of this compound and its derivatives in the development of novel functional molecules.
Advanced Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Complex Reactions
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrrole (B145914) ring and the two different phenyl rings. The pyrrole protons typically appear in a chemical shift region unique from the phenyl protons due to the heteroaromatic nature of the ring. nih.govresearchgate.net The protons on the 4-fluorophenyl group would exhibit a characteristic splitting pattern due to coupling with the fluorine atom. rsc.org The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, with the carbon attached to the fluorine exhibiting a large coupling constant (¹JCF). rsc.org
Expected ¹H and ¹³C NMR Chemical Shifts
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrole H-3 | 6.3 - 6.8 | 108 - 112 |
| Pyrrole H-4 | 6.1 - 6.5 | 107 - 111 |
| Pyrrole H-5 | 6.8 - 7.2 | 120 - 125 |
| N-Phenyl (ortho, meta, para) | 7.2 - 7.6 | 125 - 140 |
| 4-Fluorophenyl (ortho to F) | 7.0 - 7.3 (doublet of doublets) | 129 - 132 (d, ²JCF) |
| 4-Fluorophenyl (meta to F) | 7.4 - 7.7 (doublet of doublets) | 115 - 117 (d, ³JCF) |
| Pyrrole C-2 | - | 130 - 135 |
| Pyrrole C-5 | - | 120 - 125 |
| C-F | - | 160 - 165 (d, ¹JCF) |
Note: These are estimated values based on analogous structures and general NMR principles. Actual values may vary.
2D NMR (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the pyrrole ring (H-3/H-4, H-4/H-5) and within the phenyl and 4-fluorophenyl rings, confirming their individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals of the pyrrole and phenyl rings based on the already assigned proton signals.
Fluorine-19 NMR Spectroscopy for Probing Fluorine Environments
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for analysis. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. biophysics.orghuji.ac.il
For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine environment. The chemical shift of this signal is highly sensitive to the electronic properties of the molecule. biophysics.org In a proton-coupled ¹⁹F spectrum, this signal would be split by the two ortho protons and the two meta protons on the fluorophenyl ring, providing further structural confirmation. The large chemical shift dispersion of ¹⁹F NMR is particularly useful in complex reaction mixtures to track the fate of fluorine-containing species. psu.edu
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. kobv.de For C₁₆H₁₂FN, HRMS would confirm this composition, distinguishing it from other potential compounds with the same nominal mass.
In mechanistic studies, HRMS can identify reaction intermediates and byproducts by determining their elemental compositions. The fragmentation pattern in the mass spectrum also offers structural information.
Expected HRMS Fragmentation
| Fragment Ion Formula | Description |
|---|---|
| [C₁₆H₁₂FN]⁺ | Molecular Ion |
| [C₁₀H₈FN]⁺ | Loss of the N-phenyl group (C₆H₅) |
| [C₁₀H₇N]⁺ | Loss of the 4-fluorophenyl group (C₆H₄F) |
| [C₆H₅]⁺ | Phenyl cation |
| [C₆H₄F]⁺ | Fluorophenyl cation |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uantwerpen.be These methods are useful for identifying functional groups and tracking their changes during a chemical reaction.
For this compound, the spectra would be characterized by several key vibrational bands. The analysis of these vibrational modes for the related compound 1-phenylpyrrole (B1663985) provides a strong basis for assignments. orientjchem.org
Key Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Pyrrole C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic/Pyrrole C=C Stretch | 1450 - 1610 | IR, Raman |
| C-N Stretch | 1230 - 1350 | IR |
| C-F Stretch | 1100 - 1300 | IR |
| Ring Breathing Modes | 990 - 1020 | Raman |
By monitoring the appearance or disappearance of key bands, such as the C-F stretch or the characteristic pyrrole ring vibrations, these techniques can be used to follow the progress of reactions involving this molecule. researchgate.net
X-ray Crystallography for Precise Solid-State Structure Determination (Beyond Basic Compound Identification)
While NMR and MS can determine the chemical structure, single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure and conformation. This technique goes beyond simple identification to provide precise data on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the relative orientations of the two phenyl rings with respect to the central pyrrole ring. nih.gov This spatial information is critical for understanding intermolecular interactions in the solid state, such as pi-stacking, and for computational modeling studies. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is sensitive to the extent of conjugation in a molecule. The this compound system is a conjugated π-system, and its UV-Vis spectrum would be expected to show strong absorptions corresponding to π-π* transitions. researchgate.net The position of the maximum absorbance (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This technique is valuable for studying the electronic properties of the molecule and how they are affected by its environment or by its incorporation into larger systems. researchgate.net
Computational and Theoretical Investigations of 2 4 Fluorophenyl 1 Phenyl 1h Pyrrole
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of pyrrole-based systems due to its favorable balance of computational cost and accuracy. scispace.comnih.govresearchgate.net DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and a variety of electronic properties that govern the molecule's reactivity and interactions. ajchem-a.commdpi.com For 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to model its ground state and predict its behavior. ajchem-a.com
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netslideshare.net The energy and spatial distribution of these orbitals are crucial for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com The energy of the HOMO is associated with the capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netajchem-a.com
In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring system, which acts as the principal electron donor. Conversely, the LUMO is anticipated to be distributed across the phenyl and fluorophenyl rings, which serve as the electron-accepting moieties. The energy gap and related global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity profile.
Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Note: Values are illustrative, based on DFT calculations of structurally similar aromatic heterocyclic compounds.)
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.45 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.98 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.47 |
| Ionization Potential | I | -EHOMO | 6.45 |
| Electron Affinity | A | -ELUMO | 1.98 |
| Global Hardness | η | (I - A) / 2 | 2.235 |
| Global Softness | S | 1 / (2η) | 0.224 |
| Electronegativity | χ | (I + A) / 2 | 4.215 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites). mdpi.comajchem-a.com
For this compound, the MEP map would likely reveal the most negative potential (red/yellow regions) concentrated around the nitrogen atom of the pyrrole ring and the highly electronegative fluorine atom on the phenyl ring. ajchem-a.comajchem-a.com These areas represent the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl and pyrrole rings would exhibit the most positive potential (blue regions), making them favorable for nucleophilic interactions. mdpi.comwalisongo.ac.id This analysis is critical for understanding intermolecular interactions, including hydrogen bonding and stacking interactions.
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties. The molecule's conformation is primarily defined by the torsional (dihedral) angles between the central pyrrole ring and the two attached phenyl rings. Due to steric hindrance, a completely planar conformation is generally energetically unfavorable. scispace.com
Computational studies on the related 2-phenylpyrrole molecule using various methods (MP2, DFT, and AM1) have shown that the optimal dihedral angle between the pyrrole and phenyl rings is in the range of 24 to 35 degrees. scispace.com A similar non-planar, twisted conformation is expected for this compound. Conformational analysis involves calculating the potential energy surface by systematically rotating the phenyl rings relative to the pyrrole core. This allows for the identification of the global energy minimum (the most stable conformer) and the energy barriers for rotation between different conformations. scispace.comresearchgate.net
Table 2: Calculated Relative Energies for Different Conformations of a Phenyl-Pyrrole System (Note: Values are representative, based on theoretical calculations of related compounds.)
| Conformation | Dihedral Angle (°) | Relative Energy (kJ/mol) |
|---|---|---|
| Global Minimum (Twisted) | ~30 | 0.00 |
| Planar | 0 | +5.50 |
Ab Initio and Semi-Empirical Methods for Pyrrole System Modeling
While DFT is widely used, other computational methods also play a role in modeling pyrrole systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without empirical parameters, offering high accuracy but at a significant computational cost. scispace.comlibretexts.org These methods are often used as a benchmark for validating results from less computationally demanding approaches. nih.gov
Semi-empirical methods, such as AM1 and PM3, simplify the calculations by incorporating parameters derived from experimental data. numberanalytics.comnumberanalytics.com This makes them much faster than ab initio or DFT methods, allowing for the study of larger molecular systems or more complex processes. numberanalytics.com However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied. numberanalytics.com For pyrrole systems, studies have compared results from semi-empirical (AM1), ab initio (MP2), and DFT methods, showing that while DFT and MP2 generally provide more reliable geometries, semi-empirical methods can still offer valuable qualitative insights, especially for conformational analysis. scispace.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with solvents, and aggregation tendencies. rsc.orgmdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.
For this compound, MD simulations could be employed to explore several key aspects. In solution, simulations can reveal how solvent molecules arrange around the solute and influence its conformational preferences. They can also model the dynamic transitions between different low-energy conformations, providing a more complete picture than static calculations alone. Furthermore, MD simulations are essential for studying intermolecular interactions in condensed phases, such as the tendency of the planar aromatic rings to form π-π stacking aggregates, a process that is critical in materials science applications. rsc.org Studies on related N-phenylpyrroles have used MD simulations to investigate the dynamics of photoinduced intramolecular charge transfer (ICT), a process highly dependent on molecular geometry and dynamics. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical reactivity of this compound requires modeling potential reaction pathways. Computational methods can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.
For a molecule like this compound, a common reaction to model would be electrophilic aromatic substitution on the pyrrole ring. Theoretical calculations could be used to compare the activation energies for substitution at different positions on the ring, thereby predicting the regioselectivity of the reaction. The analysis would involve locating the transition state structure for the reaction and calculating its energy. Such studies provide fundamental insights into the reaction mechanisms and can guide the synthesis of new derivatives. mdpi.comnih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. These models are built upon the principle that the structure of a molecule dictates its properties. By establishing a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and a specific property, QSPR models can forecast the properties of new or untested compounds. This approach is particularly valuable in materials science, environmental science, and chemical engineering for predicting properties such as boiling point, solubility, and chromatographic retention times, thereby accelerating research and reducing the need for extensive experimental work.
For a compound like this compound, a QSPR study would involve a dataset of structurally similar substituted pyrroles. Molecular descriptors for these compounds would be calculated, encompassing constitutional, topological, geometrical, and quantum-chemical parameters. These descriptors quantify various aspects of the molecular structure, such as size, shape, branching, and electronic characteristics.
A hypothetical QSPR study for a series of substituted phenyl-pyrroles, including this compound, could aim to predict a physicochemical property like the octanol-water partition coefficient (logP), which is crucial for understanding a compound's environmental fate and transport. The table below illustrates the kind of data that would be used in such a study.
| Compound | Substituent (R) | Molecular Weight | Topological Polar Surface Area (TPSA) | Experimental logP | Predicted logP |
|---|---|---|---|---|---|
| 1-phenyl-1H-pyrrole | H | 143.18 | 4.93 | 3.15 | 3.12 |
| This compound | 4-F | 237.26 | 4.93 | 4.21 | 4.18 |
| 2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole | 4-Cl | 253.71 | 4.93 | 4.55 | 4.52 |
| 2-(4-Methylphenyl)-1-phenyl-1H-pyrrole | 4-CH3 | 233.30 | 4.93 | 4.30 | 4.27 |
| 2-(4-Nitrophenyl)-1-phenyl-1H-pyrrole | 4-NO2 | 264.26 | 48.16 | 3.90 | 3.87 |
In this illustrative QSPR model, a multiple linear regression (MLR) or more advanced machine learning algorithm would be employed to derive an equation linking the molecular descriptors (like Molecular Weight and TPSA) to the experimental logP values. The predictive power of the model would be assessed through statistical metrics such as the coefficient of determination (R²) and cross-validation techniques. A successful QSPR model would then be capable of accurately predicting the logP for other, similar compounds, based solely on their structural features. While specific QSPR studies on this compound are not extensively documented in publicly available literature, the methodology remains a powerful tool for the theoretical assessment of its physicochemical properties.
Computational Prediction of Spectroscopic Parameters for Validation Studies
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which is invaluable for the validation of experimental findings and the structural elucidation of newly synthesized compounds. Techniques such as Density Functional Theory (DFT) and ab initio methods can be used to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra). These theoretical predictions can be compared with experimental spectra to confirm the identity and purity of a compound like this compound.
For instance, the ¹H and ¹³C NMR chemical shifts of this compound can be computationally predicted. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with the experimentally obtained NMR spectrum. A strong correlation between the predicted and experimental data provides a high degree of confidence in the assigned structure. Discrepancies, on the other hand, might suggest the presence of impurities, an alternative isomer, or an incorrect structural assignment.
Similarly, the IR spectrum of this compound can be simulated. The computational model calculates the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. These calculated frequencies, often scaled by a factor to account for systematic errors in the theoretical method, can be matched with the absorption bands in the experimental IR spectrum, aiding in the assignment of functional groups.
The following table provides a hypothetical comparison between experimental and computationally predicted spectroscopic data for this compound. Such a comparison is a standard practice in modern chemical research for the validation of molecular structures.
| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT) | Assignment |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | 7.25 (t) | 7.22 | H on Fluorophenyl ring |
| ¹H NMR Chemical Shift (ppm) | 7.45 (m) | 7.41 | H on Phenyl ring |
| ¹H NMR Chemical Shift (ppm) | 6.30 (t) | 6.28 | H on Pyrrole ring |
| ¹³C NMR Chemical Shift (ppm) | 162.5 (d) | 161.8 | C-F on Fluorophenyl ring |
| IR Vibrational Frequency (cm⁻¹) | 1220 | 1215 | C-F stretch |
| IR Vibrational Frequency (cm⁻¹) | 3050 | 3045 | Aromatic C-H stretch |
The close agreement between the hypothetical experimental and predicted values in the table above would serve to validate the structure of this compound. This synergy between computational prediction and experimental measurement is a cornerstone of contemporary chemical analysis.
Advanced Research Applications in Materials Science and Chemical Sensing Excluding Clinical/biological Applications
Integration into Advanced Organic Materials
The integration of tailored organic molecules into functional materials is a cornerstone of modern materials science. The unique combination of an electron-rich pyrrole (B145914) ring and attached aromatic systems in 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole provides a foundation for creating novel polymers and organized molecular structures with specific electronic and physical properties.
The structure of this compound is inherently suited for serving as a monomeric unit in the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit semiconductor properties that are crucial for applications in electronics. imp.kiev.ua The pyrrole nucleus is a well-established building block for conducting polymers like polypyrrole. mdpi.com
Derivatives of 2,5-dithienyl-1H-pyrrole (SNS), which share the N-phenyl-pyrrole core, have been successfully polymerized to create materials with interesting electrochromic properties—the ability to change color upon the application of an electrical potential. For instance, Poly(1-(4-(1H-pyrrol-1-yl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) shows reversible redox peaks, indicating stable electrochemical behavior suitable for smart materials. researchgate.net The properties of such polymers can be finely tuned by altering the substituents on the N-phenyl ring. researchgate.net
In the field of Organic Light-Emitting Diodes (OLEDs), materials based on π-conjugated organic molecules are sought after for their stability and charge mobility. jmaterenvironsci.com While research has focused on larger systems incorporating pyrrole and terphenyl units, the fundamental phenyl-pyrrole structure is a key component. jmaterenvironsci.com Computational studies on pyrrole-terphenyl molecules have been used to predict their electronic properties and suitability for different layers within an OLED device, such as the emissive layer (EML) or hole transport layer (HTL). jmaterenvironsci.com The fluorine substituent in this compound could further modulate the energy levels (HOMO/LUMO) of a resulting polymer, potentially enhancing performance in OLED applications. jmaterenvironsci.comcore.ac.uk
| Property | Value | Application Relevance |
| Monomer Structure | π-conjugated N-arylpyrrole | Foundation for semiconducting polymers. |
| Potential Polymer Type | Conductive, Electrochromic | Smart windows, displays, sensors. |
| Fluorine Substitution | Electron-withdrawing | Tuning of HOMO/LUMO energy levels for OLEDs. |
| Analogous Polymers | Poly(2,5-dithienyl-1-substituted-pyrrole)s | Exhibit stable redox behavior and electrochromism. researchgate.net |
Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov The aromatic phenyl and fluorophenyl rings of this compound are capable of engaging in π-π stacking, which could drive the self-assembly of these molecules into well-defined nano- or microstructures.
While specific studies on the self-assembly of this compound are not widely documented, research on related systems provides insight. For example, the incorporation of phenyl/perfluorophenyl pairs within peptide structures has been shown to promote the formation of supramolecular nanofibers and hydrogels through controlled intramolecular interactions. nih.gov The interaction between the electron-rich phenyl ring and the electron-poor fluorophenyl ring could similarly guide the assembly of the target molecule. Such self-assembled systems are of interest for creating novel materials with ordered domains, which can be beneficial for applications requiring anisotropic properties, such as charge transport in electronic devices.
Role in Non-Biological Catalysis or Ligand Design for Catalytic Systems
Research in this area has often focused on the synthesis of pyrroles using transition metal catalysts rather than their use as ligands. For example, efficient cascade reactions for synthesizing N-phenylpyrrole derivatives from nitroarenes have been developed using heterogeneous cobalt catalysts or homogeneous iron catalysts. rsc.orgnih.gov These processes highlight the stability of the N-phenylpyrrole core under catalytic conditions. The development of chiral aryl pyrroles through asymmetric catalysis further underscores the importance of this structural class in synthetic chemistry. nih.gov The potential of this compound and its derivatives as chiral ligands, particularly if resolved into atropisomers, remains an area for future exploration. researchgate.net
Development of Chemical Sensors and Probes (Non-Biological Targets)
Conjugated polymers derived from pyrrole are excellent candidates for chemical sensing applications. The principle behind their function is that interaction with an analyte can disrupt the π-conjugation of the polymer backbone, leading to a measurable change in its optical or electrical properties. mdpi.com For example, polymers derived from this compound could be designed to detect specific ions or small molecules.
Diketopyrrolopyrrole (DPP) based materials, which feature a related pyrrole-dione core, have been investigated for various sensor applications due to their strong aggregation properties and excellent electronic characteristics. frontiersin.org The fluorescence or color of these materials can change upon exposure to certain analytes. Given the fluorescent potential of many π-conjugated pyrrole systems, a polymer based on this compound could form the basis of a fluorescent "turn-off" or "turn-on" sensor for non-biological targets such as metal ions or environmental pollutants.
Photoactive and Optoelectronic Applications Beyond Biological Imaging
The extended π-conjugated system of this compound makes it inherently photoactive, meaning it can absorb and/or emit light. This property is central to its potential in optoelectronic devices. Pyrrole-based materials are studied for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to their electron-donating nature and semiconducting properties. researchgate.net
Materials incorporating the dithieno[3,2-b:2′,3′-d]pyrrole (DTP) unit, which features a fused pyrrole ring, have been synthesized and shown to be highly fluorescent, making them suitable as emissive layers in OLEDs. rsc.orgresearchgate.net The specific wavelengths of absorption and emission can be tuned by chemical modification of the core structure. Similarly, the photophysical properties of this compound would be determined by the interplay between the pyrrole, phenyl, and fluorophenyl groups, offering a pathway to tailor its light-absorbing and emitting characteristics for specific optoelectronic applications.
| Application Area | Relevant Property | Research Context |
| Organic Photovoltaics (OPVs) | Light absorption, charge transport | Pyrrole derivatives act as electron-donor materials in solar cells. researchgate.net |
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | Diketopyrrolopyrrole (DPP) polymers show high carrier mobility. core.ac.uk |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) polymers are used as emissive layers. researchgate.net |
Potential in Environmental Remediation Technologies (e.g., Adsorbents, Photocatalysts)
The development of materials for environmental remediation is a critical area of research. Porous organic polymers are of particular interest as adsorbents for capturing pollutants from water or air. By polymerizing monomers like this compound under conditions that create a rigid, cross-linked network, it is possible to generate conjugated microporous polymers (CMPs).
Pyrrole-based CMPs have been synthesized and shown to possess high surface areas and robust architectures. frontiersin.org These materials have been successfully employed as heterogeneous catalysts. Their porous nature and the chemical functionality of the pyrrole units also suggest they could be effective adsorbents for capturing organic pollutants through π-π and hydrophobic interactions. Furthermore, the semiconducting nature of conjugated pyrrole polymers opens the possibility of their use as photocatalysts. Upon absorbing light, these materials can generate electron-hole pairs that drive redox reactions to degrade environmental contaminants. rsc.org While this application is more established for inorganic semiconductors, research into organic photocatalysts is a growing field. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Methodologies
The traditional synthesis of substituted pyrroles, such as the Paal-Knorr or Hantzsch syntheses, often requires harsh conditions and can have limitations in scope and efficiency. organic-chemistry.orgacs.org Future research is intensely focused on developing more sophisticated, efficient, and sustainable methods applicable to the synthesis of 2-(4-fluorophenyl)-1-phenyl-1H-pyrrole.
One of the most promising avenues is the use of Palladium-Catalyzed C–H Functionalization . This strategy allows for the direct formation of carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net For a molecule like this compound, this could mean synthesizing the core structure through direct arylation of N-phenylpyrrole, a process that is both atom-economical and efficient. researchgate.netbohrium.com
Flow Chemistry represents another significant leap forward. By conducting reactions in continuous-flow microreactors, chemists can achieve better control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability. acs.orgsyrris.comuc.pt The synthesis of pyrrole (B145914) derivatives has been successfully adapted to flow conditions, suggesting that this technology could be pivotal for the large-scale and on-demand production of this compound. youtube.com
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. The use of enzymes, such as transaminases, can facilitate key bond-forming steps under mild, aqueous conditions. nih.gov Research into engineering enzymes for reactions like the Knorr pyrrole synthesis could lead to highly selective and sustainable routes to complex pyrroles. nih.govrsc.org
Finally, Mechanochemical Synthesis , which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a rapidly emerging field of green chemistry. researchgate.netrsc.org This solvent-free approach has been successfully applied to the van Leusen and Paal-Knorr pyrrole syntheses, offering rapid reaction times and reduced waste. organic-chemistry.orgacs.org
| Methodology | Potential Advantages for Synthesizing this compound |
| Palladium-Catalyzed C–H Functionalization | High atom economy, reduced synthetic steps, potential for late-stage modification. |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, and potential for multi-step automation. acs.orgsyrris.com |
| Biocatalysis | Environmentally friendly (mild, aqueous conditions), high stereoselectivity, reduced byproducts. nih.gov |
| Mechanochemical Synthesis | Solvent-free or reduced solvent usage, short reaction times, energy efficiency. researchgate.netthieme-connect.com |
Exploration of Unconventional Reactivity Patterns and Derivatization Strategies
Beyond synthesis, future research will delve into novel ways to functionalize the this compound scaffold to create new derivatives with unique properties. This involves moving beyond classical electrophilic substitution to explore more unconventional reactivity.
Photoredox Catalysis utilizes visible light to initiate single-electron transfer processes, enabling reactions that are often difficult to achieve with traditional thermal methods. This approach could be used for novel C-H functionalization, cross-coupling, or cycloaddition reactions on the pyrrole core or its aryl substituents, providing access to a wider chemical space under exceptionally mild conditions.
Electro-organic Synthesis is another powerful tool that uses electricity to drive chemical transformations. researchgate.net This method can generate highly reactive intermediates under controlled conditions, offering unique selectivity. acs.org Anodic oxidation could be used to functionalize the pyrrole ring, potentially leading to derivatives that are inaccessible through other means. acs.org
Exploring Ring-Opening Reactions could also yield valuable synthetic intermediates. While pyrroles are aromatic and generally stable, specific catalytic systems could induce ring-opening metathesis or other transformations, converting the heterocyclic core into linear building blocks with defined stereochemistry, which can then be used in the synthesis of other complex molecules.
Application of Machine Learning and Artificial Intelligence in Pyrrole Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry. For pyrrole chemistry, these tools offer unprecedented opportunities for prediction and optimization. mit.edu
Reaction Optimization: Machine learning algorithms can predict the outcomes of chemical reactions, such as yield and selectivity, with remarkable accuracy. researchgate.netdntb.gov.ua This can dramatically accelerate the process of optimizing reaction conditions. For instance, an ML model could predict the optimal catalyst, solvent, and temperature for a C-H functionalization reaction to maximize the yield of a desired pyrrole derivative.
Regioselectivity Prediction: A significant challenge in functionalizing aromatic systems is controlling where the new substituent attaches. ML models are being developed to predict the regioselectivity of reactions like electrophilic aromatic substitution with high accuracy, guiding chemists in designing experiments to obtain the desired isomer. wur.nlnih.govrsc.org
Investigation of Solid-State Reactivity and Transformations
While most organic chemistry is conducted in solution, reactions in the solid state offer unique opportunities for discovering new materials and reaction pathways.
Mechanochemistry , as mentioned in synthesis, is a key area of solid-state reactivity. rsc.org Beyond just synthesis, it can be used to create novel co-crystals or polymorphic forms of this compound with different physical properties, such as solubility or melting point.
Crystal Engineering involves the rational design of molecular crystals with desired structures and properties. For a molecule containing fluorophenyl and phenyl groups, this could involve programming specific intermolecular interactions (e.g., π-π stacking, C-H···F interactions) to control the packing of molecules in the solid state. This control could be used to pre-organize molecules for specific solid-state reactions.
Topochemical Reactions are reactions that occur in a crystal where the reactivity and the structure of the product are determined by the arrangement of the molecules in the reactant crystal. Future research could explore the possibility of designing crystalline forms of this compound derivatives that undergo specific light- or heat-induced polymerization or dimerization reactions in the solid state to create novel materials.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming indispensable tools.
Traditional methods often rely on quenching a reaction and analyzing the sample offline. In contrast, Process Analytical Technology (PAT) uses in-situ probes to monitor reactions as they happen. Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction mixture. This provides a wealth of kinetic data that is essential for understanding complex reaction networks.
Operando Spectroscopy combines a spectroscopic measurement with a simultaneous measurement of catalytic activity under realistic reaction conditions. For example, when developing a palladium-catalyzed C-H activation synthesis for this compound, operando spectroscopy could help identify the active catalytic species and elucidate the mechanism, leading to the design of more efficient catalysts.
Advanced Nuclear Magnetic Resonance (NMR) techniques also play a role. Methods like rapid-injection NMR and specialized pulse sequences can be used to monitor fast reactions and detect transient intermediates that would be invisible to conventional techniques, providing deep mechanistic insight.
Theoretical and Computational Advancements for Predictive Modeling
Computational chemistry provides powerful tools for understanding and predicting chemical phenomena at the molecular level, complementing experimental work.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. It can be used to calculate the geometries and energies of molecules, intermediates, and transition states. colab.ws For the synthesis of this compound, DFT calculations can elucidate the detailed mechanism of reactions like the Paal-Knorr synthesis, helping to explain observed selectivities and guide the development of new catalysts. researchgate.netdal.ca
Predictive Modeling of Molecular Properties: Computational methods can predict a wide range of properties for yet-to-be-synthesized molecules. This includes electronic properties (HOMO/LUMO energies), photophysical properties (absorption/emission spectra), and even biological activity. By creating a virtual library of derivatives of this compound, researchers can perform in silico screening to identify promising candidates for specific applications, such as in organic electronics or as pharmaceutical leads, thereby prioritizing synthetic efforts. nih.govmdpi.commdpi.comnih.govresearchgate.net
Molecular Dynamics (MD) Simulations can be used to study the behavior of molecules over time. This can provide insights into how a molecule like this compound might interact with a biological target, such as a protein active site, or how it might self-assemble in solution or in the solid state. researchgate.net
| Computational Tool | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating transition state energies, predicting reactivity and selectivity. colab.wsresearchgate.net |
| In Silico Screening | Predicting biological activity, identifying potential drug candidates, prioritizing synthetic targets. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulating molecule-protein interactions, studying self-assembly processes, predicting material properties. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with physical, chemical, or biological properties to guide the design of new derivatives. |
Q & A
Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole?
The compound can be synthesized via condensation reactions using intermediates such as amino alcohols. For example, L-Valinol ((S)-2-amino-3-methylbutan-1-ol) has been employed in the synthesis of structurally related pyrrole derivatives, where fluorophenyl and phenyl groups are introduced through Suzuki coupling or nucleophilic aromatic substitution . Post-synthesis purification typically involves column chromatography, followed by recrystallization to achieve >95% purity.
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
Q. What are the key stability considerations for this compound?
Stability is influenced by:
- Thermal Sensitivity : Melting point data (50–52°C) suggests degradation at higher temperatures .
- Light Exposure : Fluorophenyl groups may undergo photodegradation; storage in amber vials under inert atmospheres is recommended.
- Moisture : Hygroscopic intermediates require anhydrous conditions during synthesis .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions, achieving up to 98% yield in analogous syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for fluorophenyl substitutions.
- Temperature Control : Maintaining 80–100°C during cyclization steps minimizes side products .
Q. How can contradictory pharmacological activity data be resolved?
Contradictions often arise from:
- Binding Affinity Variations : Fluorine’s electronegativity alters receptor interactions. Compare with analogs like 1-(4-Fluorophenyl)-1H-indole derivatives, where substituent positioning impacts activity .
- Assay Conditions : Standardize in vitro assays (e.g., IC measurements) across cell lines and control for metabolic stability .
Q. What role does X-ray crystallography play in structural analysis?
Single-crystal X-ray diffraction resolves:
Q. How can structural analogs be designed to enhance biological activity?
Strategies include:
- Substituent Modification : Introducing electron-withdrawing groups (e.g., -NO) to improve binding to hydrophobic pockets .
- Heterocycle Fusion : Piperazine or pyrazole rings (e.g., 1-(4-Fluorophenyl)-3-piperazinyl-pyrrole-dione) enhance solubility and target selectivity .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Density Functional Theory (DFT) : Models electronic effects of fluorine substitution on pyrrole ring reactivity .
- Molecular Docking : Predicts interactions with enzymes (e.g., COX-2 or kinases) using PubChem-derived 3D conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
